molecular formula C12H9BrFN B1522416 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine CAS No. 1187163-44-5

5-(4-Bromo-2-fluorophenyl)-2-methylpyridine

Cat. No.: B1522416
CAS No.: 1187163-44-5
M. Wt: 266.11 g/mol
InChI Key: ZMWSXQWWQYBMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-2-fluorophenyl)-2-methylpyridine is a brominated and fluorinated biphenyl derivative with a molecular formula of C12H9BrFN and a molecular weight of 266.11 g/mol . This compound features a 2-methylpyridine group linked to a 4-bromo-2-fluorophenyl ring, a structure classified as a biaryl system. With a calculated LogP of 3.45 , it exhibits moderate lipophilicity, which can be favorable for cell membrane permeability in biological assays. Its molecular framework contains one rotatable bond , offering some conformational flexibility, and it has a relatively low polar surface area of approximately 13 Ų . The presence of both bromine and fluorine atoms on the phenyl ring makes this compound a versatile and valuable building block in medicinal chemistry and drug discovery. The bromo substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of other aromatic, heteroaromatic, or alkyl groups. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and overall bioavailability, making it a common feature in the design of active pharmaceutical ingredients. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex target molecules for various research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c1-8-2-3-9(7-15-8)11-5-4-10(13)6-12(11)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWSXQWWQYBMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(4-Bromo-2-fluorophenyl)-2-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression profiles have been noted, which can lead to alterations in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain kinases, thereby preventing the phosphorylation of target proteins. This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound may interact with DNA or RNA, influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as organ toxicity or behavioral changes, have been noted at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For example, it may be actively transported into cells via membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may play a role in this localization, affecting the compound’s function and interactions with other biomolecules.

Biological Activity

5-(4-Bromo-2-fluorophenyl)-2-methylpyridine is a compound of interest in medicinal chemistry due to its unique structural features, which include both bromine and fluorine substituents on the phenyl ring, as well as a pyridine moiety. This article explores the biological activity of this compound, focusing on its mechanism of action, antibacterial and antifungal properties, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H9BrFN\text{C}_{11}\text{H}_{9}\text{BrF}\text{N}

The presence of halogen atoms (bromine and fluorine) significantly influences the compound's reactivity and interaction with biological targets. The pyridine ring contributes to its ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for binding to various biological molecules.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, potentially leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or activate receptors linked to signaling pathways relevant in cancer or infectious diseases.

Antibacterial and Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial and antifungal properties.

Antibacterial Activity

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results indicate that the compound has a strong inhibitory effect on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while also showing efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound could be a candidate for further development as an antifungal agent .

Case Studies and Research Findings

A recent study investigated the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. It was found that modifications on the phenyl ring significantly influenced antibacterial potency. The introduction of electron-withdrawing groups like bromine enhanced activity against both bacterial and fungal strains .

In another case study involving synthetic routes for similar compounds, researchers noted that derivatives with halogen substitutions exhibited improved bioactivity compared to their non-halogenated counterparts, reinforcing the importance of these functional groups in enhancing biological efficacy .

Scientific Research Applications

Chemical Synthesis

5-(4-Bromo-2-fluorophenyl)-2-methylpyridine serves as a valuable building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups, enabling the creation of diverse derivatives.
  • Coupling Reactions : It can undergo palladium-catalyzed Suzuki cross-coupling reactions, which are essential for synthesizing novel pyridine-based derivatives .
  • Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions, leading to different products that may have distinct properties and applications.

Table 1: Summary of Reaction Types

Reaction TypeDescriptionKey Reagents
SubstitutionReplacement of halogens with other groupsSodium iodide, acetone
CouplingFormation of complex structures via couplingArylboronic acids
OxidationConversion to oxidized formsPotassium permanganate
ReductionConversion to reduced formsLithium aluminum hydride

Biological Research

The compound has shown promising results in biological studies, particularly in the areas of enzyme interaction and cellular effects. Its halogenated structure influences its reactivity and binding affinity to various biological targets.

  • Enzyme Interaction : this compound interacts with enzymes involved in metabolic pathways, potentially modulating their activity. This interaction can alter enzyme conformation, affecting catalytic processes.
  • Cellular Effects : The compound has been observed to influence cell signaling pathways and gene expression, leading to changes in cellular metabolism and function. For example, it may affect phosphorylation states of proteins involved in critical signaling pathways.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cell lines. For instance, a study reported that certain analogues showed potent inhibition of growth in lung (A-549) and cervical (HeLa) cancer cells, with IC50 values indicating strong efficacy compared to standard treatments like doxorubicin .

Pharmaceutical Development

The pharmaceutical potential of this compound is noteworthy, particularly as a candidate for drug development:

  • Antimicrobial Activity : Some derivatives have shown high antibacterial activity against strains such as Escherichia coli, making them potential candidates for developing new antibiotics .
  • Anti-thrombolytic Properties : The compound has demonstrated anti-thrombolytic activity, which could be beneficial in developing treatments for clot-related conditions. Specific derivatives exhibited significant clot lysis percentages in vitro .
Activity TypeObserved EffectsReference
AnticancerInhibition of A-549 and HeLa cell growth
AntibacterialHigh efficacy against E. coli
Anti-thrombolyticSignificant clot lysis percentages

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine and related compounds:

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound C₁₂H₁₀BrFN 2-CH₃, 5-(4-Br-2-F-C₆H₃) High electrophilicity due to Br/F; methyl enhances steric bulk Pharmaceutical intermediates
5-Bromo-2-(4-fluorophenyl)pyridine C₁₁H₈BrFN 2-H, 5-Br, 4-F-C₆H₄ Planar structure with Br/F para-substitution; lower steric hindrance Organic synthesis; ligand design
5-Bromo-2-(2-methoxyphenyl)pyridine C₁₂H₁₁BrNO 2-OCH₃, 5-Br-C₆H₄ Methoxy group increases electron density; altered solubility Catalysis; fluorescent probes
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 2-F, 5-(4-F-C₆H₄) Dual fluorine substitution enhances polarity; planar conformation Biological activity studies
4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine C₁₀H₁₁BrFNO₃S 4-SO₂-morpholine, 4-Br-2-F-C₆H₃ Sulfonyl group increases hydrophilicity; morpholine enhances stability Drug delivery systems

Reactivity and Functionalization

  • Electrophilic Aromatic Substitution : The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. This contrasts with 5-Bromo-2-(2-methoxyphenyl)pyridine, where the methoxy group directs substitution to specific ring positions .
  • Steric Effects : The methyl group at the 2-position in the target compound introduces steric hindrance, reducing reactivity at the ortho position compared to 5-Bromo-2-(4-fluorophenyl)pyridine, which lacks such hindrance .
  • Electronic Effects: DFT studies on analogous compounds (e.g., 3,5-difluorophenylboronic acid) suggest that fluorine’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilicity. This effect is amplified in this compound compared to non-fluorinated analogs .

Preparation Methods

Suzuki Coupling of Dibromopyridine with Fluorophenylboronic Acid

One of the most direct and efficient methods to prepare 5-(4-bromo-2-fluorophenyl)-2-methylpyridine involves Suzuki cross-coupling of 2,5-dibromopyridine with 4-fluorophenylboronic acid, followed by selective substitution to introduce the methyl group.

  • Reaction conditions:

    • Catalyst: Palladium diacetate (Pd(OAc)2)
    • Ligand: Triphenylphosphine (PPh3)
    • Base: Potassium carbonate (K2CO3)
    • Solvent: Methanol and acetonitrile mixture (2:1)
    • Temperature: 50°C
    • Time: 24 hours
    • Atmosphere: Nitrogen (inert)
  • Procedure:
    2,5-Dibromopyridine (0.50 mmol) is reacted with 4-fluorophenylboronic acid (0.55 mmol) in the presence of Pd(OAc)2 (5 mol%) and PPh3 (10 mol%) with K2CO3 as the base. After stirring under nitrogen at 50°C for 24 hours, the mixture is worked up by filtration, solvent removal, and column chromatography to isolate the product.

  • Yield:

    • High yields reported, up to 90-97% for the arylated pyridine intermediate.

This method is regioselective and allows for further functionalization at the 2-position of the pyridine ring to introduce the methyl group.

Bromination and Amination of Pyridine Precursors Followed by Fluorination

Another preparative approach involves multi-step functional group transformations starting from aminopyridine derivatives:

  • Step 1: Bromination of aminopyridine derivatives (e.g., 2-amino-4-picoline) using sodium bromide and sodium bromate under controlled temperature conditions to yield 5-bromo-2-amino-4-picoline with high yield (~93%).

  • Step 2: Subsequent fluorination via improved Blaz-Schiemann reaction to introduce fluorine substituents on the aromatic ring.

  • Step 3: Reduction and purification steps to obtain the desired fluoropyridine compound.

This method is advantageous for introducing halogen substituents selectively but involves more steps and reagents compared to direct coupling methods.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Reaction Type Temperature Yield (%) Advantages Disadvantages
Suzuki Coupling Pd(OAc)2, PPh3, K2CO3, 2,5-dibromopyridine, 4-fluorophenylboronic acid Cross-coupling 50°C 90-97 High yield, regioselective, mild conditions Requires palladium catalyst
Bromination + Amination + Fluorination NaBr, NaBrO3, H2SO4, fluorination reagents Halogenation, fluorination 110-130°C (bromination) ~93 (bromination step) Selective halogenation, scalable Multi-step, longer synthesis time
Friedel-Crafts Acylation + Reduction (thiophene analog) 2-methyl-5-bromobenzoic acid (acid chloride), BF3·OEt2, triethylsilane Friedel-Crafts acylation, reduction Room temp to reflux 69 (acylation), 70 (reduction) Uses cheap raw materials, simple steps Expensive reducing agents, moderate yield

Research Findings and Notes

  • The Suzuki coupling method is widely favored due to its high regioselectivity and yields, as well as mild reaction conditions that preserve sensitive functional groups such as fluorine and bromine.

  • The bromination and fluorination route offers a robust way to introduce halogens selectively on the pyridine ring but involves more synthetic steps and harsher conditions, which may limit scalability.

  • The Friedel-Crafts acylation followed by reduction , while demonstrated on thiophene analogs, highlights a potential alternative approach for constructing the aryl-pyridine bond, though it suffers from moderate yields and the use of expensive reducing agents.

  • Catalysts such as Pd(OAc)2 and NiCl2(dppe) have been shown effective in coupling reactions, with palladium catalysts generally providing better yields and selectivity.

  • The use of acid chlorides formed in situ from 2-methyl-5-bromobenzoic acid improves the efficiency of Friedel-Crafts acylation steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine, and what methodological considerations are critical for yield optimization?

  • Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 2-methyl-5-bromopyridine and 4-bromo-2-fluorophenylboronic acid. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient aryl-aryl coupling .
  • Solvent system : Use toluene/ethanol (3:1) with Na₂CO₃ as a base to stabilize intermediates .
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential due to halogenated byproducts .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1H NMR (δ 7.8–8.2 ppm for pyridine protons, δ 6.8–7.5 ppm for fluorophenyl), 13C NMR (distinct peaks for Br-C and F-C), and 19F NMR (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (expected m/z ≈ 280–282) and isotopic Br/F patterns .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95%) and detect halogenated impurities .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • Electron Distribution Analysis : DFT calculations (B3LYP/6-31G*) reveal electron-deficient regions at the bromine-substituted phenyl ring, favoring nucleophilic aromatic substitution (SNAr) .
  • Transition State Modeling : Simulate Pd-mediated coupling steps to identify steric hindrance from the 2-methyl group, which may require bulky ligands (e.g., SPhos) for improved regioselectivity .

Q. How should researchers resolve contradictions in reported biological activity data for halogenated pyridine derivatives?

  • Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects—e.g., replacing bromine with chlorine (lower steric bulk) or fluorine (increased electronegativity) alters PPARγ binding affinity .
  • Meta-Analysis : Aggregate data from analogues like 5-bromo-3-fluoro-2-methoxypyridine (ID11) to isolate halogen-specific trends vs. scaffold effects .

Q. What experimental strategies enable regioselective functionalization of this compound for drug discovery?

  • Answer :

  • Directed C-H Activation : Use pyridine as a directing group for Pd-catalyzed C-H arylation at the 4-position .
  • Halogen Exchange : Replace bromine with iodine (via Finkelstein reaction) to enhance cross-coupling versatility .
  • Protection/Deprotection : Temporarily protect the fluorine site with TMS groups during bromine substitution to prevent unwanted side reactions .

Q. What role does this compound play in metal complexation for catalytic or sensing applications?

  • Answer :

  • Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming stable complexes with transition metals (e.g., Ru or Ir) for OLEDs or photocatalysis .
  • Fluorine as a Sensor Modulator : The electron-withdrawing fluorine enhances fluorescence quenching efficiency in metal-organic frameworks (MOFs) for anion detection .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .
  • Controlled Experiments : Use halogen-free analogues (e.g., 2-methylpyridine derivatives) as negative controls in biological assays .
  • Theoretical Frameworks : Align synthetic designs with organometallic reaction mechanisms (e.g., oxidative addition/reductive elimination in Pd catalysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-2-fluorophenyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromo-2-fluorophenyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.